
1,6-Dimethyl-2,3-dihydro-1H-inden-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dimethyl-2,3-dihydro-1H-inden-5-ol is an organic compound with the molecular formula C11H14O. It belongs to the class of compounds known as indanes, which are bicyclic hydrocarbons. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the indane ring system, making it an alcohol derivative of indane.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-2,3-dihydro-1H-inden-5-ol can be synthesized through various synthetic routes. One common method involves the hydrogenation of indene derivatives. For example, the hydrogenation of 1,6-dimethylindene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dimethyl-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 1,6-dimethyl-2,3-dihydro-1H-inden-5-one.
Reduction: Formation of 1,6-dimethylindane.
Substitution: Formation of various substituted indane derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Dimethyl-2,3-dihydro-1H-inden-5-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,6-dimethyl-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
1,6-Dimethyl-2,3-dihydro-1H-inden-5-ol can be compared with other similar compounds such as:
1,6-Dimethylindane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,6-Dimethyl-2,3-dihydro-1H-inden-1-ol: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and properties.
Indane: The parent compound without any methyl or hydroxyl substitutions.
The presence of the hydroxyl group in this compound makes it unique and provides it with distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64597-50-8 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1,6-dimethyl-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C11H14O/c1-7-3-4-9-6-11(12)8(2)5-10(7)9/h5-7,12H,3-4H2,1-2H3 |
InChI-Schlüssel |
VPPXEGFGEKWKQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C1C=C(C(=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)

![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
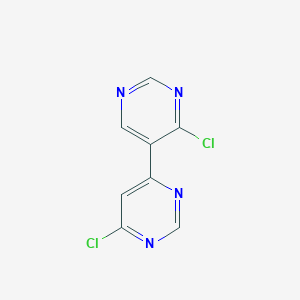
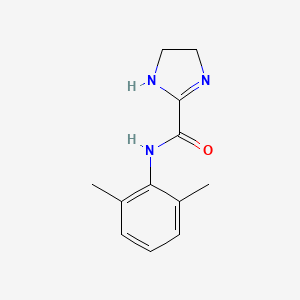
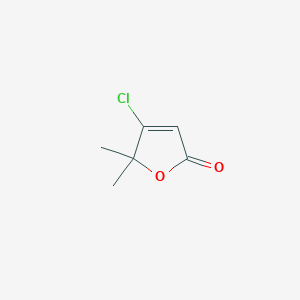

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
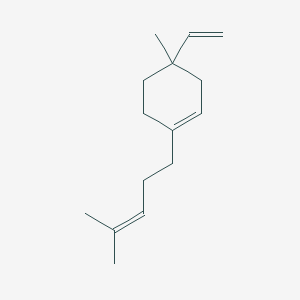
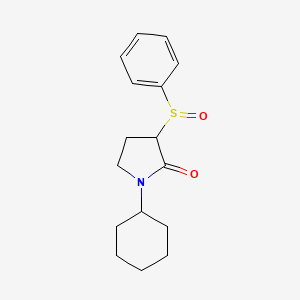
![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)
